molecular formula C12H10F3NO3 B2833467 3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid CAS No. 1983938-09-5

3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid

Cat. No.: B2833467
CAS No.: 1983938-09-5
M. Wt: 273.211
InChI Key: JCDHMQHQTCGJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C12H10F3NO3. It is characterized by the presence of a trifluoromethyl group and an indole moiety, which are significant in medicinal chemistry due to their unique chemical properties and biological activities .

Preparation Methods

The synthesis of 3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:

Chemical Reactions Analysis

3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions:

Scientific Research Applications

3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid can be compared with other similar compounds:

Properties

IUPAC Name

3,3,3-trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-19-6-2-3-7-8(5-16-9(7)4-6)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDHMQHQTCGJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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